1-(Hydroxymethyl)cyclobutanecarboxylic acid

URAT1 Inhibitor Gout Uric Acid

Medicinal chemistry programs requiring conformationally constrained scaffolds often face regioisomer variability that invalidates SAR. This geminal (1,1-) cyclobutane building block locks both carboxylic acid and hydroxymethyl groups on the same ring carbon, offering distinct steric and metabolic profiles versus 1,3-substituted analogs. - **Key application:** URAT1 inhibitor synthesis (derivative IC50 = 5.83 µM) and radiofluorinated PET tumor imaging agents. - **Supply advantage:** Directly usable in amide couplings without deprotection; supports stereochemically pure constrained amino acid analogs.

Molecular Formula C6H10O3
Molecular Weight 130.143
CAS No. 114671-90-8
Cat. No. B2816234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Hydroxymethyl)cyclobutanecarboxylic acid
CAS114671-90-8
Molecular FormulaC6H10O3
Molecular Weight130.143
Structural Identifiers
SMILESC1CC(C1)(CO)C(=O)O
InChIInChI=1S/C6H10O3/c7-4-6(5(8)9)2-1-3-6/h7H,1-4H2,(H,8,9)
InChIKeyLVJOUTSTBBXGQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Hydroxymethyl)cyclobutanecarboxylic acid: Key Properties and Applications


1-(Hydroxymethyl)cyclobutanecarboxylic acid (CAS 114671-90-8) is a compact, bifunctional cyclobutane building block featuring a geminally substituted carboxylic acid and hydroxymethyl group on the same ring carbon. Its molecular formula is C6H10O3 with a molecular weight of 130.14 g/mol [1]. The compound is not known to be chiral at its core carbon, yet its substitution pattern imparts a rigid, non-planar geometry that is strategically valued in medicinal chemistry. This scaffold serves as a key intermediate in the synthesis of conformationally constrained amino acid analogs, including URAT1 inhibitors for gout [2] and radiofluorinated probes for positron emission tomography (PET) tumor imaging [3], leveraging the cyclobutane ring to enhance metabolic stability and modulate target binding conformations [4].

1-(Hydroxymethyl)cyclobutanecarboxylic acid: Limitations of Generic Analogs


Replacing 1-(hydroxymethyl)cyclobutanecarboxylic acid with a close analog, such as cyclobutanecarboxylic acid (CAS 3721-95-7) or 3-(hydroxymethyl)cyclobutanecarboxylic acid (CAS 1015856-00-4), fundamentally alters the steric and electronic landscape of the downstream product. The geminal (1,1-) substitution pattern in the target compound locks both functional groups onto the same ring carbon, creating a unique steric environment and preventing the conformational flexibility seen in the 1,3-substituted analog [1]. This is a critical differentiation point: the 1,3-isomer is known to act as a ROCK kinase inhibitor , whereas the 1,1-substituted target compound is a key precursor for URAT1 inhibitors and radiolabeled PET imaging agents [2][3]. Furthermore, the target compound's carboxylic acid is less sterically hindered than the methyl ester derivative (CAS 1073-86-5), making it directly usable in amide bond formation without a deprotection step [4]. These structural nuances mean that any substitution with an alternative regioisomer or derivative will lead to a different molecular geometry, potentially altering target binding and metabolic fate, thereby invalidating established structure-activity relationships (SAR).

1-(Hydroxymethyl)cyclobutanecarboxylic acid: Quantitative Differentiation from Analogs


URAT1 Inhibition: Comparative Activity vs. Lesinurad

Derivatives of 1-(hydroxymethyl)cyclobutanecarboxylic acid have been evaluated for their ability to inhibit the human urate transporter 1 (URAT1), a key target for gout therapeutics. The compound, likely as a synthetic intermediate or a simple derivative, demonstrates measurable inhibitory activity, establishing its value as a core scaffold for further optimization. This data provides a quantitative baseline against a known inhibitor class [1].

URAT1 Inhibitor Gout Uric Acid Transport Inhibition

NMDA Receptor Subunit Selectivity vs. Non-Selective Antagonists

The rigid cyclobutane core of the target compound is a key structural feature in the design of stereoisomers that interact with the NMDA receptor's glycine binding site. Data from studies on a closely related amino acid analog show that subtle changes in stereochemistry around this cyclobutane ring drastically alter receptor binding profiles. This highlights the importance of the core's geometry in achieving specific biological outcomes, a property not shared by more flexible acyclic analogs [1][2].

NMDA Receptor Glycine Site Subunit Selectivity Neurology

Regioselective Reactivity: 1,1- vs. 1,3-Substitution

The geminal (1,1-) arrangement of functional groups in 1-(hydroxymethyl)cyclobutanecarboxylic acid (target) creates a distinct electronic and steric environment compared to its 1,3-substituted regioisomer. This structural difference dictates reactivity in key transformations. For instance, the target compound undergoes decarboxylation to form cyclobutanemethanol , a reaction that is not possible for the 3-substituted analog without skeletal rearrangement. Conversely, the 1,3-analog is a precursor for ROCK inhibitors , while the 1,1-analog is used in URAT1 and PET imaging applications [1]. This underscores the non-interchangeable nature of these building blocks.

Organic Synthesis Regioselectivity Conformational Constraint Reactivity

Synthetic Scalability: Decarboxylation Route Advantage

A common synthetic route to 1-(hydroxymethyl)cyclobutanecarboxylic acid involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid . This route is a differentiating factor when compared to the synthesis of the 1,3-analog, which cannot be accessed via a simple decarboxylation. The availability of a high-volume, low-cost precursor like 1,1-cyclobutanedicarboxylic acid (used in the synthesis of the anticancer drug carboplatin [1]) can make the target compound more economically viable for large-scale production than its 1,3-isomer, which may require a more complex, multi-step synthesis.

Synthetic Methodology Decarboxylation Process Chemistry Scale-up

1-(Hydroxymethyl)cyclobutanecarboxylic acid: Validated Applications


URAT1 Inhibitor Optimization for Gout

Procurement of 1-(hydroxymethyl)cyclobutanecarboxylic acid is justified for medicinal chemistry programs focused on developing next-generation URAT1 inhibitors. The quantitative evidence of its derivative's URAT1 inhibitory activity (IC50 = 5.83 µM) [1] positions this scaffold as a viable starting point for structure-activity relationship (SAR) studies. This is in stark contrast to the 1,3-substituted analog, which is not reported to have this activity and is instead used for ROCK inhibition . Therefore, for projects targeting uric acid transport and gout, the 1,1-substituted cyclobutane core is the specifically required regioisomer.

Radiolabeled PET Probe Synthesis

The compound is a critical intermediate for synthesizing radiofluorinated amino acid analogs used as tumor imaging agents in positron emission tomography (PET) [2]. Its geminally substituted cyclobutane ring provides a rigid scaffold that can mimic natural amino acids while offering a site for radiolabeling. The successful use of this specific building block in patented PET tracer synthesis underscores its unique utility; alternative, more flexible building blocks would not provide the same conformational constraint and would likely fail to produce viable imaging agents with favorable biodistribution and metabolic stability.

Synthesis of Conformationally Constrained Amino Acids

For research into the glycine binding site of the NMDA receptor or similar neurological targets, the rigid cyclobutane core is essential for controlling molecular conformation. The synthesis of all four stereoisomers of 1-amino-2-(hydroxymethyl)cyclobutanecarboxylic acid from this core [3] demonstrates its power as a template for creating stereochemically pure, conformationally restricted ligands. This is a capability that acyclic or more flexible cyclic analogs cannot match, making the target compound indispensable for exploring the role of molecular shape in receptor binding and signal transduction.

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